Cas no 38694-48-3 (Diethylphosphonobutanoic acid)

Diethylphosphonobutanoic acid is a phosphonate ester derivative characterized by its butanoic acid backbone and diethyl phosphonate functional group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorus-containing molecules. Its phosphonate moiety enables efficient participation in Horner-Wadsworth-Emmons reactions, facilitating the formation of carbon-carbon double bonds with high stereoselectivity. The compound’s stability and reactivity make it valuable in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive compounds. Its structural features also allow for further functionalization, enhancing its utility in designing complex molecular architectures. Proper handling and storage are recommended due to its sensitivity to hydrolysis.
Diethylphosphonobutanoic acid structure
Diethylphosphonobutanoic acid structure
商品名:Diethylphosphonobutanoic acid
CAS番号:38694-48-3
MF:C8H17O5P
メガワット:224.19100
MDL:MFCD00775370
CID:303616
PubChem ID:596772

Diethylphosphonobutanoic acid 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-(diethoxyphosphinyl)-
    • 4-(DIETHYLPHOSPHONO)BUTANOIC ACID
    • 4-diethoxyphosphorylbutanoic acid
    • Diethylphosphonobutanoic acid
    • 4-Diaethoxyphosphinyl-buttersaeure
    • diethyl,4-phosphonobutyric acid
    • 4-(Diethoxyphosphoryl)butanoic acid
    • 38694-48-3
    • MFCD00775370
    • DTXSID10344422
    • Z56762178
    • AKOS001032145
    • CS-0212155
    • 4-(Diethoxyphosphinoyl)butanoic acid
    • FT-0639491
    • SCHEMBL2383184
    • 4-(Diethoxyphosphoryl)butanoic acid #
    • STK372991
    • AE-848/10579053
    • DB-049318
    • MDL: MFCD00775370
    • インチ: InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10)
    • InChIKey: LCHMQUIASGRBNV-UHFFFAOYSA-N
    • ほほえんだ: CCOP(=O)(CCCC(=O)O)OCC

計算された属性

  • せいみつぶんしりょう: 224.08100
  • どういたいしつりょう: 224.08136064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 8
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 72.8Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.167
  • ゆうかいてん: 62°C
  • ふってん: 358.7°C at 760 mmHg
  • フラッシュポイント: 170.7°C
  • 屈折率: 1.444
  • PSA: 82.64000
  • LogP: 2.11730
  • かんど: Hygroscopic
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

Diethylphosphonobutanoic acid セキュリティ情報

Diethylphosphonobutanoic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Diethylphosphonobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D444783-100mg
Diethylphosphonobutanoic acid
38694-48-3
100mg
$81.00 2023-05-18
TRC
D444783-500mg
Diethylphosphonobutanoic acid
38694-48-3
500mg
$253.00 2023-05-18
TRC
D444783-1000mg
Diethylphosphonobutanoic acid
38694-48-3
1g
$402.00 2023-05-18
Ambeed
A206782-1g
4-(Diethoxyphosphoryl)butanoic acid
38694-48-3 97%
1g
$139.0 2024-04-19
1PlusChem
1P00C7TK-5g
DIETHYLPHOSPHONOBUTANOIC ACID
38694-48-3 98%
5g
$532.00 2025-02-26
TRC
D444783-1g
Diethylphosphonobutanoic acid
38694-48-3
1g
$ 330.00 2022-06-05
Apollo Scientific
OR10730-1g
4-(Diethylphosphono)butanoic acid
38694-48-3 98%
1g
£225.00 2023-09-01
abcr
AB147527-1g
Diethylphosphonobutanoic acid, 98%; .
38694-48-3 98%
1g
€209.00 2025-02-18
A2B Chem LLC
AF69208-5g
Diethylphosphonobutanoic acid
38694-48-3 98%
5g
$499.00 2024-04-20
1PlusChem
1P00C7TK-1g
DIETHYLPHOSPHONOBUTANOIC ACID
38694-48-3 98%
1g
$183.00 2025-02-26

Diethylphosphonobutanoic acid 合成方法

Diethylphosphonobutanoic acid 関連文献

Diethylphosphonobutanoic acidに関する追加情報

Comprehensive Overview of Diethylphosphonobutanoic Acid (CAS No. 38694-48-3): Properties, Applications, and Innovations

Diethylphosphonobutanoic acid (CAS No. 38694-48-3) is a specialized organophosphorus compound with a unique molecular structure, combining a phosphonate group with a carboxylic acid functionality. This dual-functional nature makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, agrochemicals, and pharmaceutical precursors. Its phosphonobutanoic acid backbone is increasingly studied for its role in modulating chemical reactivity and enhancing metabolic stability in drug design.

Recent advancements in green chemistry have spotlighted Diethylphosphonobutanoic acid as a candidate for sustainable synthesis routes. Researchers are exploring its use in catalysis and biodegradable material production, aligning with global trends toward eco-friendly industrial processes. A 2023 study highlighted its potential in enzyme inhibition applications, particularly in targeting metabolic pathways relevant to chronic diseases, which has driven increased interest in its structure-activity relationships.

The compound's physicochemical properties—including its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), and a melting point range of 80-85°C—make it suitable for diverse reaction conditions. Analytical techniques such as NMR spectroscopy and HPLC-MS are commonly employed for purity verification, addressing quality concerns frequently raised in fine chemical procurement discussions.

In material science, derivatives of Diethylphosphonobutanoic acid have shown promise in coating formulations, where their chelating ability improves adhesion and corrosion resistance. This aligns with growing market demand for high-performance additives in automotive and aerospace industries. Patent filings since 2020 reveal novel applications in self-healing polymers, leveraging its reactive sites for dynamic crosslinking.

From a commercial perspective, suppliers often highlight Diethylphosphonobutanoic acid's role in peptide mimetics synthesis, responding to the pharmaceutical industry's need for protease-resistant compounds. Regulatory-compliant manufacturing processes (following REACH and GMP standards) are emphasized in product documentation, addressing frequent buyer inquiries about regulatory status and supply chain transparency.

Emerging research directions include computational studies of its molecular docking potential and investigations into structure-based drug design. The compound's chiral center at the β-position also makes it valuable for developing stereoselective catalysts, a topic gaining traction in asymmetric synthesis forums. These developments position Diethylphosphonobutanoic acid as a compound of continuing scientific and industrial relevance.

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